molecular formula C19H22ClN3O6 B12747954 (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine CAS No. 86871-61-6

(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine

Cat. No.: B12747954
CAS No.: 86871-61-6
M. Wt: 423.8 g/mol
InChI Key: UHWSHWMHHFEVLD-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a pyrazole ring, a chlorophenyl group, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.

    Formation of the (E)-but-2-enedioic acid moiety: This can be achieved through a Wittig reaction or other suitable olefination methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;4-[2-[[5-(4-bromophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
  • (E)-but-2-enedioic acid;4-[2-[[5-(4-fluorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine
  • (E)-but-2-enedioic acid;4-[2-[[5-(4-methylphenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine

Uniqueness

The uniqueness of (E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chlorophenyl group may enhance its potency or selectivity in certain applications.

Properties

CAS No.

86871-61-6

Molecular Formula

C19H22ClN3O6

Molecular Weight

423.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine

InChI

InChI=1S/C15H18ClN3O2.C4H4O4/c16-13-3-1-12(2-4-13)14-11-15(18-17-14)21-10-7-19-5-8-20-9-6-19;5-3(6)1-2-4(7)8/h1-4,11H,5-10H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UHWSHWMHHFEVLD-WLHGVMLRSA-N

Isomeric SMILES

C1COCCN1CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1COCCN1CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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